- Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT KinaseJournal of Medicinal Chemistry, 2008, 51(18), 5663-5679,
Cas no 937174-76-0 (Gsk-690693)

Gsk-690693 structure
商品名:Gsk-690693
CAS番号:937174-76-0
MF:C21H27N7O3
メガワット:425.484183549881
MDL:MFCD18711681
CID:69589
PubChem ID:329825423
Gsk-690693 化学的及び物理的性質
名前と識別子
-
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- GSK690693
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-...
- GSK-690693
- Name: TG 101348
- 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol
- GSK 690693
- GWH480321B
- 4-{2-(4-Amino-1,2,5-Oxadiazol-3-Yl)-1-Ethyl-7-[(3s)-Piperidin-3-Ylmethoxy]-1h-Imidazo[4,5-C]pyridin-4-Yl}-2-Methylbut-3-Yn-2-Ol
- C21H27N7O3
- 4-[2-(4-amino-1
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol (ACI)
- BCP9000745
- pan-Akt inhibitor GS690693
- CHEMBL494089
- AT18727
- GSK690693,GSK-690693
- DTXSID60239551
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL, (-)-
- SDCCGSBI-0654451.P001
- DTXCID10162042
- GTPL5196
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- BG174974
- SW218127-2
- s1113
- 937174-76-0
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- DB12745
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- BDBM25013
- GSK690693, >=98% (HPLC)
- Q27077916
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(((3S)-piperidin-3-yl)methoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- G93
- compound 3g [PMID 18800763]
- NCGC00263181-01
- NSC-766991
- J-502225
- UNII-GWH480321B
- compound 3g (PMID 18800763)
- SCHEMBL310452
- NS00072069
- 3-BUTYN-2-OL, 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-
- -yn-2-ol
- BCP01721
- CHEBI:90677
- PAN-AKT KINASE INHIBITOR GSK690693
- NSC800766
- NSC766991
- (-)-4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3 -yn-2-ol
- AS-16204
- HY-10249
- AC-23166
- BRD-K25325018-001-02-3
- EX-A031
- BRD-K25325018-001-05-6
- AKOS015904356
- CCG-264825
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-((3S)-piperidin-3-ylmethoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- NSC-800766
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- Gsk-690693
-
- MDL: MFCD18711681
- インチ: 1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
- InChIKey: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
- ほほえんだ: C(N1C(C2=NON=C2N)=NC2C(=NC=C(C1=2)OC[C@@H]1CNCCC1)C#CC(O)(C)C)C
計算された属性
- せいみつぶんしりょう: 425.21753775g/mol
- どういたいしつりょう: 425.21753775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 680
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 137
じっけんとくせい
- 密度みつど: 1.41
- ゆうかいてん: Not available
- ふってん: 683.8±65.0 °C at 760 mmHg
- フラッシュポイント: 367.3±34.3 °C
- ようかいど: DMSO: soluble5mg/mL (clear solution)
- PSA: 137.14000
- LogP: 2.49420
- じょうきあつ: 0.0±2.2 mmHg at 25°C
Gsk-690693 セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301 + P310
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:6.1
- 包装グループ:Ⅲ
Gsk-690693 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | G7242-10 mg |
GSK-690693 |
937174-76-0 | ≥99% | 10mg |
$306.20 | 2023-07-11 | |
Ambeed | A111141-5mg |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol |
937174-76-0 | 99% | 5mg |
$88.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-1 mL * 10 mM (in DMSO) |
GSK690693 |
937174-76-0 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥1117.00 | 2022-04-26 | |
eNovation Chemicals LLC | D320008-500mg |
GSK690693 |
937174-76-0 | 98% | 500mg |
$2050 | 2024-05-24 | |
ChemScence | CS-0003-100mg |
GSK-690693 |
937174-76-0 | 99.22% | 100mg |
$1210.0 | 2022-04-26 | |
TRC | G797845-10mg |
GSK 690693 |
937174-76-0 | 10mg |
$ 305.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-10 mg |
GSK690693 |
937174-76-0 | 100.00% | 10mg |
¥1767.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873199-1mg |
GSK690693 |
937174-76-0 | 99% | 1mg |
¥333.00 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S1113-10mg |
GSK690693 |
937174-76-0 | 99.09% | 10mg |
¥1415.12 | 2023-09-16 | |
Matrix Scientific | 096072-1g |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, 95+% |
937174-76-0 | 95+% | 1g |
$3024.00 | 2023-09-08 |
Gsk-690693 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Targeted small-molecule inhibitors of protein kinase B as anticancer agentsAnti-Cancer Agents in Medicinal Chemistry, 2009, 9(1), 32-50,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Selectively Nonselective Kinase Inhibition: Striking the Right BalanceJournal of Medicinal Chemistry, 2010, 53(4), 1413-1437,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
リファレンス
- 1H-imidazo[4,5-c]pyridin-2-yl derivatives as inhibitors of AKT activity and their therapeutic uses, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Methods of use for inhibitors of Akt activity, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- Erb family inhibitor combination with PI3 kinase inhibitor or akt inhibitor for cancer treatment, World Intellectual Property Organization, , ,
Gsk-690693 Raw materials
Gsk-690693 Preparation Products
Gsk-690693 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
937174-76-0 (Gsk-690693) 関連製品
- 842148-40-7(AKT Kinase Inhibitor)
- 866844-19-1(4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline)
- 1783707-34-5(2-(2-fluoro-6-methylphenyl)ethyl(methyl)amine)
- 885277-06-5(4-Methoxy-2-(pyridin-3-yl)butanoic acid)
- 1240568-87-9([(3-Methylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride)
- 2172004-55-4(2-(1-ethylcyclobutyl)-2-methoxyethan-1-amine)
- 854383-25-8(O-(cyclohex-3-en-1-yl)methylhydroxylamine)
- 1361832-01-0(2',5'-Dichloro-5-fluoro-biphenyl-2-carboxaldehyde)
- 1261632-99-8(2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 1152649-61-0(3-(2-Methoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine)
推奨される供給者
atkchemica
(CAS:937174-76-0)Gsk-690693

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:937174-76-0)Gsk-690693

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):213.0/340.0/544.0